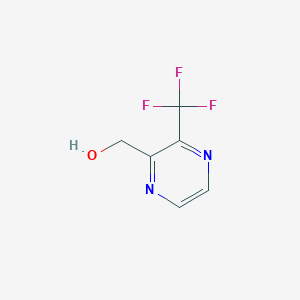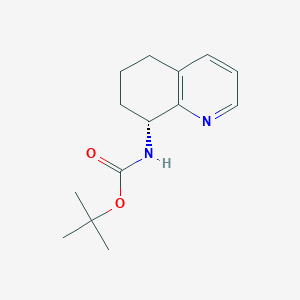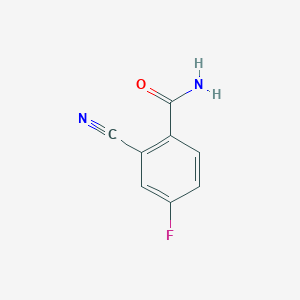
(R)-2-(4-Chloro-3-nitrophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-chloro-3-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with a chiral pyrrolidine derivative under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are commonly used. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.
化学反应分析
Types of Reactions
®-2-(4-Chloro-3-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol.
Major Products Formed
Reduction: 2-(4-Amino-3-nitrophenyl)pyrrolidine.
Oxidation: 2-(4-Chloro-3-nitrophenyl)pyrrolidine oxide.
Substitution: 2-(4-Substituted-3-nitrophenyl)pyrrolidine derivatives.
科学研究应用
Chemistry
In chemistry, ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions.
Medicine
In medicinal chemistry, ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
作用机制
The mechanism of action of ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-2-(4-Chloro-3-nitrophenyl)ethan-1-ol: Similar in structure but with an ethan-1-ol group instead of a pyrrolidine ring.
4-Chloro-3-nitrophenyl Isocyanate: Contains an isocyanate group instead of a pyrrolidine ring.
3-(4-Chloro-3-nitrophenyl)pyrrolidine: Similar but with different stereochemistry.
Uniqueness
®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is unique due to its chiral pyrrolidine ring, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds, distinguishing it from other similar compounds.
属性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC 名称 |
(2R)-2-(4-chloro-3-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-4-3-7(6-10(8)13(14)15)9-2-1-5-12-9/h3-4,6,9,12H,1-2,5H2/t9-/m1/s1 |
InChI 键 |
BQLSIOGBNKLNEV-SECBINFHSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
规范 SMILES |
C1CC(NC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
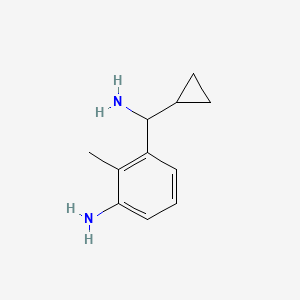

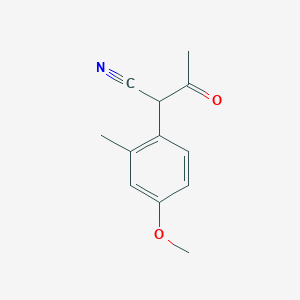

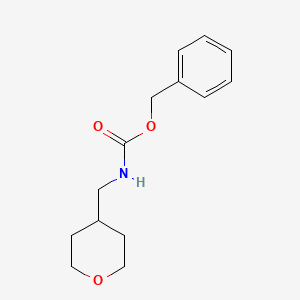
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)

![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
